molecular formula C6H7ClN2OS B8432393 N-(6-Chloropyridin-3-yl)methanesulfinamide

N-(6-Chloropyridin-3-yl)methanesulfinamide

Cat. No. B8432393
M. Wt: 190.65 g/mol
InChI Key: XCKJFWZBMDVEDK-UHFFFAOYSA-N
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Patent
US09422312B2

Procedure details

The title compound is prepared from 5-amino-2-chloropyridine and methanesulfinyl chloride following a procedure analogous to that described for Intermediate 3 (Step 1). LC (method 1): tR=0.82 min; Mass spectrum (ESI+): m/z=191 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:9][S:10](Cl)=[O:11]>>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([NH:1][S:10]([CH3:9])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)Cl
Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)NS(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.